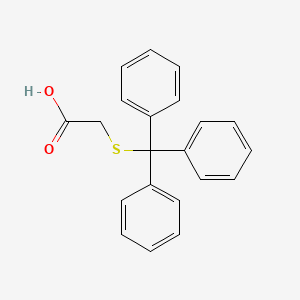

2-(Tritylthio)acetic acid

Overview

Description

2-(Tritylthio)acetic acid is a compound with the molecular weight of 334.44 . Its IUPAC name is (tritylsulfanyl)acetic acid .

Synthesis Analysis

The synthesis of 2-(Tritylthio)acetic acid involves several steps. The compound can be prepared from respective thiol synthons using an iodine- or benzotriazolyl chloride-promoted oxidative disulphide bond formation .Molecular Structure Analysis

The molecular structure of 2-(Tritylthio)acetic acid is represented by the formula C21H18O2S . The InChI key for this compound is RYRPHZROJNDXEV-UHFFFAOYSA-N .Chemical Reactions Analysis

Trityl cations, which are part of the 2-(Tritylthio)acetic acid structure, have been applied as neutral Lewis acids in different chemical reactions . They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .Physical And Chemical Properties Analysis

2-(Tritylthio)acetic acid is a solid at room temperature . It has a predicted density of 1.218±0.06 g/cm3 . The predicted melting point is 162.5-163 °C, and the predicted boiling point is 483.0±33.0 °C .Scientific Research Applications

Synthesis of Thiolated Compounds

2-(Tritylthio)acetic acid is used in the synthesis of thiolated derivatives of biologically active compounds. For instance, it has been employed in the esterification of abiraterone to produce thiolated abiraterone (HS-AB), which is then used to create therapeutic self-assembled monolayers on gold surfaces . This process involves the initial esterification of 2-(tritylthio)acetic acid with abiraterone, followed by deprotection to yield the thiolated compound .

Nanotechnology Applications

In nanotechnology, 2-(Tritylthio)acetic acid derivatives are utilized for their strong affinity to gold nanoparticles. The thiol groups in these compounds serve as excellent ligands for binding to metal nanoparticles, particularly gold, due to the strong interaction between sulfur nucleophiles and gold surfaces .

Drug Delivery Systems

The thiolated derivatives synthesized using 2-(Tritylthio)acetic acid can be used to design drug delivery systems. For example, the thiolated abiraterone mentioned earlier can be attached to gold surfaces to form monolayers that have potential applications in targeted drug delivery .

Electrochemical Sensors

2-(Tritylthio)acetic acid is instrumental in creating electrochemical sensors. The thiolated compounds formed from it can be immobilized on electrodes to detect various substances. These sensors take advantage of the electrochemical properties of the thiolated compounds for sensitive detection .

Catalysis

The thiolated compounds derived from 2-(Tritylthio)acetic acid can catalyze certain reactions. For instance, the gold structures formed from the interaction of thiolated compounds with gold ions exhibit specific catalytic properties, such as in the reduction of oxygen .

Surface Chemistry

The ability of 2-(Tritylthio)acetic acid to form self-assembled monolayers on gold surfaces is valuable in surface chemistry. These monolayers can be tailored for various applications, including biosensors, catalysis, and molecular electronics .

Biological Studies

Thiolated derivatives of 2-(Tritylthio)acetic acid are used in biological studies to understand the role of sulfur atoms in biological systems. These studies can lead to the development of new drugs and therapeutic agents .

Theoretical and Computational Chemistry

2-(Tritylthio)acetic acid derivatives are also subjects of theoretical and computational studies to predict their behavior and interactions at the molecular level. Such studies can provide insights into the design of new compounds with desired properties .

Safety and Hazards

properties

IUPAC Name |

2-tritylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2S/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRPHZROJNDXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401163 | |

| Record name | 2-(tritylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tritylthio)acetic acid | |

CAS RN |

34914-36-8 | |

| Record name | 2-(tritylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)

![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)